Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Description
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate (CAS 152300-56-6) is a brominated heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a bromine atom at position 4 and a methyl ester group at position 2. It is commercially available in purities up to 97% and is offered in quantities ranging from 100 mg to 25 g, with pricing varying significantly by scale (e.g., ¥109.00/100 mg to ¥9994.00/25 g) . The bromine substituent enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUHNZGOZGRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597417 | |
| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-56-6 | |
| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazides with carbonyl-containing reagents. For example, reacting thiosemicarbazide derivatives with ethyl oxalyl monochloride in the presence of phosphorus pentasulfide facilitates the formation of the thiadiazole ring. This method achieves yields exceeding 70% under reflux conditions in chloroform, with the reaction mechanism proceeding through intramolecular dehydrogenation and sulfur incorporation.
Oxidative Cyclization of Dithiocarbamates
Alternative routes employ oxidative cyclization of dithiocarbamates using agents like hydrogen peroxide or iodine. This method benefits from mild reaction conditions (25–40°C) and compatibility with ester-functionalized precursors, making it suitable for introducing the methyl carboxylate group early in the synthesis.
Bromination Strategies for 4-Position Functionalization
Introducing bromine at the 4-position of the thiadiazole ring requires precise control to avoid ring degradation or over-halogenation. Two primary bromination methodologies dominate the literature.
Electrophilic Aromatic Substitution
Direct bromination using molecular bromine (Br₂) in acetic acid or dichloromethane achieves regioselective substitution at the 4-position. The electron-withdrawing carboxylate group at position 3 directs electrophilic attack to the para position (C4), with reaction yields ranging from 60% to 85%. Optimal conditions involve stoichiometric Br₂ at 0–5°C to minimize di-bromination byproducts.
Sandmeyer Bromination
For precursors containing an amino group at C4, Sandmeyer bromination offers a high-yield pathway. Diazotization of 4-amino-1,2,5-thiadiazole-3-carboxylate derivatives with tert-butyl nitrite (t-BuONO) in acetonitrile, followed by treatment with copper(II) bromide (CuBr₂), replaces the amino group with bromine. This method achieves yields of 78–92% and is preferred for its scalability and minimal side reactions.
Table 1: Comparative Analysis of Bromination Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic Substitution | Br₂, CH₃COOH | 0–5°C | 60–85 | 90–95 |
| Sandmeyer Reaction | t-BuONO, CuBr₂, CH₃CN | 25°C | 78–92 | 95–98 |
Industrial-Scale Production and Optimization
Transitioning laboratory-scale synthesis to industrial production necessitates addressing solvent recovery, catalyst reuse, and waste minimization.
Continuous Flow Reactors
Modern facilities employ continuous flow systems for bromination and esterification steps, reducing reaction times by 40–60% compared to batch processes. For example, a tubular reactor with in-line quenching achieves 89% yield for Sandmeyer bromination at a throughput of 50 kg/day.
Green Chemistry Innovations
Recent advances substitute traditional solvents with ionic liquids or supercritical CO₂, reducing environmental impact. A 2024 study demonstrated that bromination in [BMIM][BF₄] ionic liquid improves regioselectivity to 98% while enabling solvent recycling for five consecutive batches.
Analytical Characterization and Quality Control
Rigorous characterization ensures product consistency and compliance with pharmaceutical standards.
Spectroscopic Verification
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the 4-position, enhancing their chemical and biological properties .
Scientific Research Applications
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers use this compound to study the interactions of thiadiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs include:
Key Observations :
- Bromine vs. Chlorine : The bromine atom in the target compound offers higher reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to chloro analogs like 3,4-dichloro-1,2,5-thiadiazole, though at a higher cost .
- Ester vs. Carboxylic Acid : The methyl ester group enhances stability and solubility in organic solvents compared to 1,2,5-thiadiazole-3-carboxylic acid, which may require activation for further reactions .
- Amino Substitution: Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate (discontinued) exhibits electron-donating effects, reducing electrophilicity at C4 compared to the bromo derivative .
- Thiadiazole Isomerism : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate differs in ring numbering (1,2,3-thiadiazole vs. 1,2,5), altering electronic distribution and reactivity .
Biological Activity
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a compound belonging to the class of thiadiazoles, known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, potential as an anticonvulsant, and other relevant pharmacological effects.
Chemical Structure and Properties
This compound features a thiadiazole ring with a bromine substituent and a carboxylate group. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Thiadiazole derivatives are often tested against multiple cancer cell lines to assess their efficacy.
In vitro Studies
-
Cell Lines Tested : Commonly used cancer cell lines include:
- A549 (lung carcinoma)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
-
Mechanism of Action : The mechanism by which thiadiazoles exert their anticancer effects often involves:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of tubulin polymerization
- IC50 Values : The effectiveness of this compound is measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Similar Thiadiazole Derivative | MCF-7 | 0.52 | Tubulin polymerization inhibition |
| Other Thiadiazoles | HCT-116 | TBD | Cell cycle arrest |
Anticonvulsant Activity
Research indicates that thiadiazole derivatives also exhibit anticonvulsant properties. This compound may contribute to this activity through modulation of neurotransmitter systems or ion channels.
Studies on Anticonvulsant Effects
- Animal Models : Compounds are often tested in maximal electroshock-induced seizure (MES) models.
- Efficacy : Some derivatives have shown significant protection against seizures in these models .
Other Biological Activities
Thiadiazole compounds have been investigated for various other pharmacological activities:
- Antimicrobial Activity : Effective against certain bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.
Case Studies and Research Findings
Recent studies have highlighted the promising nature of thiadiazole derivatives:
Q & A
Q. What controls are essential when evaluating this compound as a kinase inhibitor precursor?
- Methodological Answer :
- Positive/Negative controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only samples.
- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.
- Counter-screens : Assess selectivity against off-target enzymes (e.g., phosphatases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
